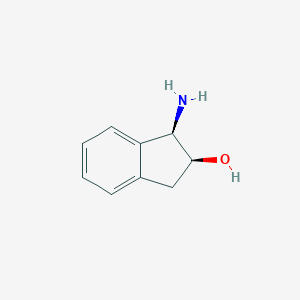

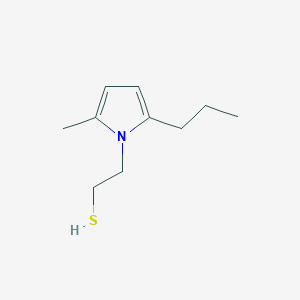

(1R,2S)-1-amino-2-indanol

Vue d'ensemble

Description

“(1R,2S)-1-amino-2-indanol” is a chiral compound. The “R” and “S” in its name refer to the absolute configuration of the molecule, which is a method for unambiguously assigning the handedness of molecules . This method was originated by three chemists: R.S. Cahn, C. Ingold, and V. Prelog and is also often called the Cahn-Ingold-Prelog rules .

Synthesis Analysis

The synthesis of “(1R,2S)-1-amino-2-indanol” could involve a variety of methods. One example is the asymmetric catalysis of Diels-Alder reactions . In this process, a catalyst such as mono (2,6-dimethoxybenzoyl)tartaric acid is used to facilitate the reaction . Another example is a one-pot biosynthesis from pulegone, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase .Molecular Structure Analysis

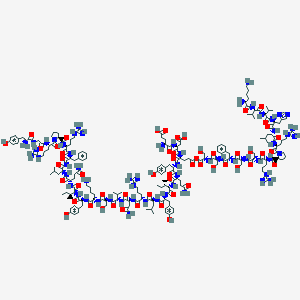

The molecular structure of “(1R,2S)-1-amino-2-indanol” can be determined using methods such as X-ray diffraction analysis . The stereocenters are labeled as R or S, and the configuration at the stereocenter is determined based on the direction of a curved arrow drawn from the highest priority substituent to the lowest priority substituent .Chemical Reactions Analysis

The chemical reactions involving “(1R,2S)-1-amino-2-indanol” can be complex and varied. For example, the reduction of benzil using sodium borohydride could result in the formation of three different stereochemical products .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S)-1-amino-2-indanol” would depend on its specific structure. Enantiomers, which are mirror images of each other, have similar physical properties except for the opposite sign of specific rotation . Diastereomers, which are not mirror images of each other, can have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .Applications De Recherche Scientifique

Asymmetric Synthesis

(1R,2S)-1-amino-2-indanol has been identified as a key component in asymmetric synthesis, particularly in the production of optically active compounds. For example, it has been used in the asymmetric reduction of 2-Tolylsulfonyloxy-1-indanone to produce important substances like Indinavir, an orally active HIV-1 protease inhibitor, and chiral ligands or auxiliaries for various chemical reactions (B. Cho & Ok Kyoung Choi, 2002). Additionally, its derivatives have been effectively used in enantioselective aldol reactions for the construction of carbon-carbon bonds, contributing significantly to organic synthesis (Arun K. Ghosh & M. Onishi, 1996).

Catalysis

In catalysis, (1R,2S)-1-amino-2-indanol has been utilized to enhance the enantioselectivity of various chemical processes. For instance, its use in ruthenium and osmium transfer hydrogenation catalysts has shown remarkable results in the kinetic resolution of secondary aryl alcohols and the asymmetric transfer hydrogenation of ketones (J. W. Faller & A. Lavoie, 2001).

Synthesis of Pharmaceutical Intermediates

(1R,2S)-1-amino-2-indanol is a key intermediate in the synthesis of several pharmaceuticals, including the HIV protease inhibitor, Indinavir. Its role in the synthesis of enantiomerically pure compounds makes it a valuable component in pharmaceutical research and development (A. Demir et al., 2000).

Spectroscopic Studies

This compound has also been the subject of spectroscopic studies, especially in understanding chirality effects on intramolecular interactions in various states like neutral, protonated, and radical cation forms (Aude Bouchet et al., 2015).

Biotechnology and Enzymatic Reactions

In biotechnology, (1R,2S)-1-amino-2-indanol has been synthesized using enantioselective enzymatic reactions, demonstrating its potential in green chemistry and sustainable synthesis methods (Hyungdon Yun et al., 2006).

Other Applications

Its derivatives have also been explored in various other fields, including the development of chiral ligands for enantioselective addition reactions, synthesis of cyclic amino alcohols, and as a component in the study of the stereochemistry of biochemical reactions (E. A. Ugliarolo et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 1,2-Dibromo-1,2-diphenylethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle chemicals like “(1R,2S)-1-amino-2-indanol” with care, using appropriate personal protective equipment and following all safety guidelines.

Orientations Futures

The future directions for the study and application of “(1R,2S)-1-amino-2-indanol” could involve further exploration of its synthesis, properties, and potential uses. For example, redox cofactor engineering in industrial microorganisms has been identified as a promising strategy for improving the efficiency of metabolic processes, which could potentially be applied to the synthesis of “(1R,2S)-1-amino-2-indanol” and similar compounds .

Propriétés

IUPAC Name |

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-1-amino-2-indanol | |

CAS RN |

136030-00-7, 7480-35-5 | |

| Record name | (+)-cis-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136030-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-indanol, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007480355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-indanol, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136030007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1-amino-2,3-dihydro-1H-inden-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71S3J7NU1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

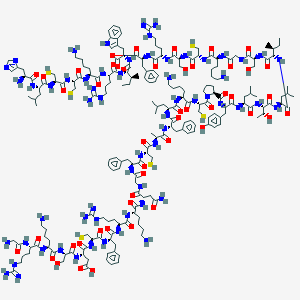

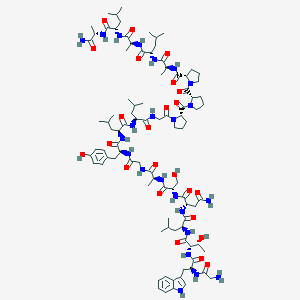

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)

![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)

![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)